N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound. Known for its intriguing structure combining cyclic motifs, it plays a significant role in various chemical and biological applications. This compound’s multifunctional nature makes it a focal point for research and industrial interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide often involves the condensation of suitable precursors under controlled conditions. Typical synthetic routes may involve:
Cyclohexylamine: reacting with a suitable activated acyl intermediate.
Formation of the pyrrolo[3,2-d]pyrimidine core through multi-step synthetic methods, involving ring-closing reactions.
Introduction of the sulfanyl group through substitution reactions, commonly using thiolates.
Industrial Production Methods
Industrial production may leverage high-yield pathways:
Continuous flow synthesis: for better control and efficiency.
Optimized catalytic conditions: to enhance selectivity and yield.
Automation and high-throughput screening: for process optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to introduce additional oxygen functionalities or to modify existing ones.
Reduction: : Reduction reactions can be used to convert carbonyl groups to alcohols or other functional groups.
Substitution: : It undergoes nucleophilic and electrophilic substitution, useful in diversifying its chemical structure.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as sodium borohydride or lithium aluminum hydride.
Solvents and Catalysts: like dimethyl sulfoxide (DMSO) or palladium on carbon.
Major Products
These reactions yield a variety of products including alcohols, ethers, or other substituted derivatives, expanding its applicability in chemical synthesis.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: : Used in the synthesis of complex molecules due to its reactivity.
Catalyst Development: : Its derivatives serve as ligands in catalysis.
Biology
Enzyme Inhibition: : Acts as an inhibitor in various enzymatic pathways, valuable in biochemical research.
Medicine
Drug Development: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: : Utilized in developing advanced materials due to its unique chemical properties.
Mechanism of Action
N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide interacts with molecular targets through:
Binding to specific receptors: or enzymes.
Modulating biochemical pathways: by interfering with molecular interactions.
Inhibiting key enzymes: involved in disease progression or cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl)acetamide
N-cyclohexyl-2-(4-oxo-7-phenyl-3H,4H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl)acetamide
Highlighting Uniqueness
Structural Modifications: : The presence of the cyclopropyl group distinguishes it from similar compounds, affecting its reactivity and binding properties.
Biological Activity: : Its unique structure imparts specific biological activities, making it a compound of high interest in research.
Would you like more details on any specific section?
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c28-19(25-16-9-5-2-6-10-16)14-30-23-26-20-18(15-7-3-1-4-8-15)13-24-21(20)22(29)27(23)17-11-12-17/h1,3-4,7-8,13,16-17,24H,2,5-6,9-12,14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMWHLHIBPGBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.